N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]biphenyl-4-carbohydrazide
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Overview
Description
N’-[(E)-(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from biphenyl-4-carbohydrazide and 3-methoxy-1-benzothiophene-2-carbaldehyde. Schiff base hydrazones are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves the condensation reaction between biphenyl-4-carbohydrazide and 3-methoxy-1-benzothiophene-2-carbaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s molecular targets and pathways are still under investigation, but its structure suggests it can interact with various biological targets through coordination bonds and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C23H18N2O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C23H18N2O2S/c1-27-22-19-9-5-6-10-20(19)28-21(22)15-24-25-23(26)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,25,26)/b24-15+ |
InChI Key |
HWBSWUYGQOKBIO-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=C(SC2=CC=CC=C21)/C=N/NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(SC2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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